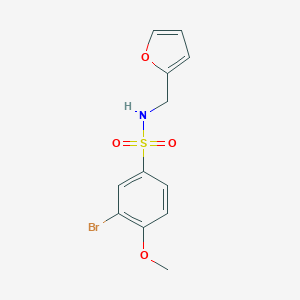![molecular formula C22H23ClF3N3O5S B299317 Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a piperazine derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate acts as a selective antagonist for the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of the receptor's physiological effects.
Biochemical and Physiological Effects
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of pain, stress, and addiction-related behaviors. Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has also been shown to have antitumor activity, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has several advantages for laboratory experiments, including its selectivity for the kappa opioid receptor, its ability to inhibit pain, stress, and addiction-related behaviors, and its potential use as a chemotherapeutic agent. However, Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For research on Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including pain, stress, addiction, and cancer. Further research is also needed to determine the safety and efficacy of Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate in humans and to develop more efficient synthesis methods for Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate. Additionally, the development of new Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate derivatives with improved selectivity and efficacy for the kappa opioid receptor could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been synthesized by various methods, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to produce 4-chloro-3-(trifluoromethyl)anilinophenylsulfone, which is then reacted with ethyl 4-aminopiperazine-1-carboxylate to produce Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate. Another synthesis method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-(2-aminoethyl)piperazine-1-carboxylate to produce 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]methyl}-1-piperazineethanol, which is then converted to Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and oncology. In neuroscience, Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been used as a selective antagonist for the kappa opioid receptor, which is involved in pain regulation, stress response, and addiction. Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has also been studied for its potential use in pharmacology as a tool to investigate the role of kappa opioid receptors in various physiological and pathological conditions. In oncology, Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been studied for its potential use as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate |
|---|---|
Fórmula molecular |
C22H23ClF3N3O5S |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
ethyl 4-[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClF3N3O5S/c1-2-34-21(31)28-12-10-27(11-13-28)20(30)15-29(35(32,33)17-6-4-3-5-7-17)16-8-9-19(23)18(14-16)22(24,25)26/h3-9,14H,2,10-13,15H2,1H3 |
Clave InChI |
WTAUZFIVQZNMRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)